MG-262 (Z-Leu-Leu-Leu-B(OH)2; CAS 179324-22-2) is a highly potent, cell-permeable peptide boronic acid that selectively and reversibly targets the chymotrypsin-like activity of the 20S proteasome . Synthesized as a structural analog to the widely utilized peptide aldehyde MG-132, MG-262 replaces the C-terminal aldehyde with a boronic acid warhead, fundamentally altering its binding kinetics and intrinsic potency [1]. For scientific procurement, this compound serves as a critical high-affinity reagent in ubiquitin-proteasome system (UPS) research, oncology modeling, and targeted protein degradation assays, offering superior target engagement at significantly lower working concentrations than traditional aldehyde-based inhibitors .
Substituting MG-262 with its direct aldehyde counterpart (MG-132) or other generic peptide aldehydes compromises assay stringency due to fundamental differences in target binding mechanics[1]. While peptide aldehydes form rapidly reversible hemiacetals with the active site threonine of the proteasome, the boronic acid moiety of MG-262 forms a highly stable tetrahedral adduct stabilized by hydrogen bonding[1]. This structural distinction results in a drastically slower dissociation rate, preventing the rapid recovery of proteasome activity often observed with generic aldehyde inhibitors during extended cellular assays or washout steps . Consequently, using MG-132 in protocols optimized for MG-262 leads to incomplete proteasome blockade and necessitates higher dosing, which exacerbates off-target cytotoxicity and alters procurement workflows regarding reagent stability [2].
The substitution of an aldehyde with a boronic acid warhead drastically increases the intrinsic binding affinity of the inhibitor to the 20S proteasome. Biochemical assays demonstrate that MG-262 achieves an inhibitory constant (Ki) of 0.023 nM against the SDS-activated 20S proteasome, whereas its aldehyde analog MG-132 exhibits a Ki of 4 nM . This represents a greater than 170-fold increase in intrinsic potency for the boronate form [1].
| Evidence Dimension | Inhibitory Constant (Ki) against 20S Proteasome |
| Target Compound Data | 0.023 nM |
| Comparator Or Baseline | MG-132 (4 nM) |
| Quantified Difference | >170-fold higher intrinsic potency for MG-262 |
| Conditions | SDS-activated 20S proteasome biochemical assay |
Enables ultra-low dosing in biochemical assays, minimizing the risk of solvent (DMSO) toxicity and off-target protease inhibition.
In cellular models of multiple myeloma, the enhanced biochemical potency of MG-262 translates directly into superior growth inhibition compared to standard peptide aldehydes. In MTT-assays evaluating cell-permeable proteasome inhibitors, MG-262 demonstrated a half-maximal growth inhibition (IC50) of 31 nM across myeloma cell lines, whereas MG-132 required an average dose of 177 nM to achieve the same effect [1]. This dose-dependent cell cycle arrest and apoptosis induction occurred irrespective of chromosome 13 deletion status[1].
| Evidence Dimension | Half-maximal growth inhibition (IC50) |
| Target Compound Data | 31 nM |
| Comparator Or Baseline | MG-132 (177 nM) |
| Quantified Difference | 5.7-fold higher cellular efficacy for MG-262 |
| Conditions | Multiple myeloma cell lines (e.g., OPM-2, U266) evaluated via MTT-assay |
Critical for selecting the appropriate inhibitor concentration in phenotypic screening and apoptosis induction models without triggering non-specific, high-dose cell death.
The specific chemical reactivity of the boronic acid moiety in MG-262 dictates strict formulation and media compatibility requirements. Studies have shown that the apoptotic effect of MG-262 is significantly diminished in the presence of dietary flavonoids, such as quercetin or green tea extracts, due to the formation of an inactive boronate-polyphenol complex [1]. In contrast, the cytotoxic effect of the aldehyde MG-132 remains unaffected by quercetin under identical conditions [1].
| Evidence Dimension | Cytotoxic efficacy in the presence of flavonoids (e.g., quercetin) |
| Target Compound Data | Efficacy diminished due to complexation |
| Comparator Or Baseline | MG-132 (Efficacy unaffected) |
| Quantified Difference | Complete divergence in formulation compatibility and off-target neutralization |
| Conditions | Co-treatment of cancer cells with proteasome inhibitors and dietary flavonoids |
Essential for researchers designing co-treatment assays or in vivo dietary models, as specific excipients or media components can inadvertently neutralize the boronic acid warhead.
The procurement and handling workflow for MG-262 differs significantly from standard peptide aldehydes due to the inherent instability of the boronic acid group in aqueous environments. While MG-262 is stable as a lyophilized solid at -20°C to -80°C, it is highly susceptible to degradation in solution and must be dissolved immediately before use . This contrasts with MG-132, which can often be stored in DMSO stock solutions for longer durations with less risk of rapid degradation .
| Evidence Dimension | Aqueous/Solution Stability |
| Target Compound Data | Requires immediate use upon reconstitution; highly sensitive to freeze/thaw |
| Comparator Or Baseline | MG-132 / Peptide Aldehydes (Higher tolerance for extended solution storage) |
| Quantified Difference | Operational shift from bulk stock preparation to single-use aliquot workflows |
| Conditions | Laboratory storage and reagent preparation protocols |
Dictates laboratory procurement behavior, requiring buyers to purchase smaller, single-use aliquots rather than bulk powders for long-term stock solutions.
Due to its 23 pM Ki, MG-262 is the preferred reagent for biochemical and cellular UPS assays requiring complete proteasome blockade without the solvent toxicity associated with the higher micromolar doses required by MG-132 .
Leveraging its 31 nM IC50, MG-262 is utilized to establish baseline cytotoxicity and study dose-dependent cell cycle arrest in plasma cell models, particularly when evaluating resistance mechanisms irrespective of chromosome 13 deletion status [1].
MG-262 serves as a critical structural control in formulation studies investigating boronate-polyphenol complexation, guiding the development of next-generation boronic acid drugs designed to avoid antagonism by dietary flavonoids [2].
Because the boronate-threonine adduct has a drastically slower dissociation rate than hemiacetal bonds, MG-262 is ideal for washout experiments where prolonged, sustained proteasome inhibition is required after the initial compound exposure [3].